molecular formula C20H19ClN2O3S B2491897 (2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1286732-22-6

(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2491897
CAS No.: 1286732-22-6
M. Wt: 402.89
InChI Key: AKSJVZCLQHBDRI-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19ClN2O3S and its molecular weight is 402.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Patel et al. (2011) synthesized derivatives including 2-[N-(substituted benzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest antimicrobial activity against bacteria and fungi Patel, Agravat, & Shaikh, 2011.
  • Shahana and Yardily (2020) investigated novel compounds with thiazole and thiophene moieties for their antibacterial activity through molecular docking studies Shahana & Yardily, 2020.

Neuroprotective Activities

  • Zhong et al. (2020) explored aryloxyethylamine derivatives for their neuroprotective effects against glutamate-induced cell death, revealing potent protection in rat pheochromocytoma cells and significant neuroprotective activity in vivo Zhong, Gao, Xu, Qi, & Wu, 2020.

Synthesis and Structural Analysis

Insecticidal Activity

  • Ding et al. (2019) designed piperidine thiazole compounds that exhibited insecticidal activities against armyworm, highlighting their potential as bioactive compounds Ding, Pan, Yin, Tan, & Zhang, 2019.

Safety and Hazards

While specific safety and hazard data for “(2-Chlorophenyl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone” is not available, it’s important to handle all chemical compounds with appropriate safety precautions. Thiazole derivatives have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Thiazole derivatives are a promising class of compounds with a wide range of biological activities. Future research could focus on the design and development of novel thiazole derivatives with improved biological activities and lesser side effects . Additionally, further studies could also explore their potential applications in other fields such as corrosion inhibition .

Properties

IUPAC Name

(2-chlorophenyl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-25-14-6-7-17-18(12-14)27-20(22-17)26-13-8-10-23(11-9-13)19(24)15-4-2-3-5-16(15)21/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJVZCLQHBDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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